- Anticonvulsant sulfamate derivatives, United States, , ,

Cas no 97240-80-7 (N-Methyl Topiramate)

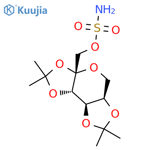

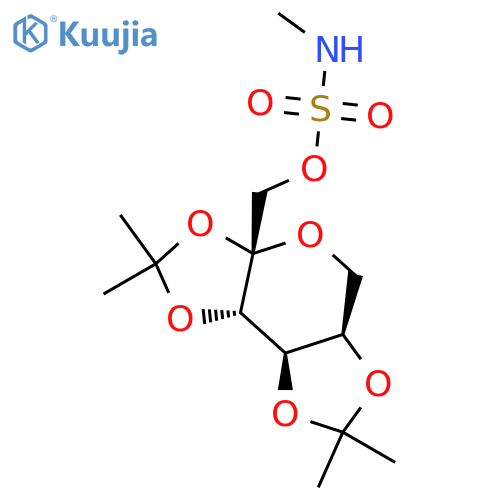

N-Methyl Topiramate structure

Nom du produit:N-Methyl Topiramate

N-Methyl Topiramate Propriétés chimiques et physiques

Nom et identifiant

-

- N-Methyl Topiramate

- TopiraMate N-Methyl IMpurity

- LDHJVCCWWXVXBN-DNJQJEMRSA-N

- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate

- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)

- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)

- Topiramate Impurity 11

- N-methyl Topiramate Impurity

- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)

- D

- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)

- 97240-80-7

- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate

- SCHEMBL3137624

- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate

- N-Methyltopiramate

- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.

- CHEMBL316113

-

- Piscine à noyau: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1

- La clé Inchi: LDHJVCCWWXVXBN-DNJQJEMRSA-N

- Sourire: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC

Propriétés calculées

- Qualité précise: 353.11443787g/mol

- Masse isotopique unique: 353.11443787g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 9

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 4

- Complexité: 571

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 110Ų

- Le xlogp3: -0.4

N-Methyl Topiramate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | M330295-250mg |

N-Methyl Topiramate |

97240-80-7 | 250mg |

$ 1777.00 | 2023-09-07 | ||

| TRC | M330295-25mg |

N-Methyl Topiramate |

97240-80-7 | 25mg |

$ 234.00 | 2023-09-07 | ||

| Apollo Scientific | BICL5051-100mg |

N-Methyl-Topiramate |

97240-80-7 | 95% | 100mg |

£962.00 | 2025-02-21 | |

| Biosynth | MT59564-500 mg |

Topiramate N-methyl impurity |

97240-80-7 | 500MG |

$3,811.50 | 2023-01-03 | ||

| Biosynth | MT59564-50 mg |

Topiramate N-methyl impurity |

97240-80-7 | 50mg |

$952.88 | 2023-01-03 | ||

| Biosynth | MT59564-25 mg |

Topiramate N-methyl impurity |

97240-80-7 | 25mg |

$571.73 | 2023-01-03 | ||

| Apollo Scientific | BICL5051-25mg |

N-Methyl-Topiramate |

97240-80-7 | 95% | 25mg |

£347.00 | 2025-02-21 | |

| Biosynth | MT59564-250 mg |

Topiramate N-methyl impurity |

97240-80-7 | 250MG |

$2,541.00 | 2023-01-03 | ||

| A2B Chem LLC | AX44532-50mg |

Topiramate N-methyl impurity |

97240-80-7 | 50mg |

$1038.00 | 2023-12-29 | ||

| A2B Chem LLC | AX44532-100mg |

Topiramate N-methyl impurity |

97240-80-7 | 100mg |

$1600.00 | 2023-12-29 |

N-Methyl Topiramate Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C

Référence

- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives, Journal of Sulfur Chemistry, 2015, 36(5), 463-470

Méthode de production 3

Conditions de réaction

Référence

- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

Référence

- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127

Méthode de production 5

Conditions de réaction

1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt

Référence

- Synthesis of two impurities of anti-epilepsy drug topiramate, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

Référence

- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds, Journal of Medicinal Chemistry, 1987, 30(5), 880-7

N-Methyl Topiramate Raw materials

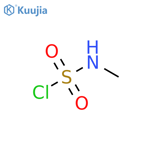

- Methylsulfamoyl chloride

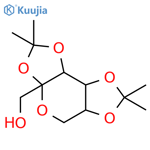

- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose

- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)

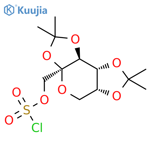

- Topiramate

N-Methyl Topiramate Preparation Products

N-Methyl Topiramate Littérature connexe

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

97240-80-7 (N-Methyl Topiramate) Produits connexes

- 2228537-18-4(4-(azetidin-3-yl)methylbenzene-1,3-diol)

- 2470279-65-1(rac-(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis)

- 1396880-24-2(6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide)

- 2228471-78-9(3-2-(3-fluorophenoxy)ethoxypyrrolidine)

- 1401667-43-3([(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester)

- 1049468-60-1(6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide)

- 1847544-02-8(trans-4-{(2-fluorophenyl)methylamino}pyrrolidin-3-ol)

- 868230-49-3(4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide)

- 2169503-53-9(8,10-dimethyl-5-oxa-12-azadispiro3.1.5^{6}.3^{4}tetradecane)

- 2228904-49-0(O-2-methyl-2-(4-nitrophenyl)propylhydroxylamine)

Fournisseurs recommandés

Hubei Changfu Chemical Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shandong Feiyang Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot